1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol

Medicinal Chemistry Analytical Chemistry Quality Control

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol (CAS: 1154142-00-3) is a synthetic sulfonylated piperidine derivative with a molecular formula of C9H11Cl2NO3S2 and a molecular weight of 316.2 g/mol. It is commercially available as a heterocyclic building block, typically at a purity of 95-98%, and is primarily used as a research chemical in early-stage drug discovery and chemical biology investigations.

Molecular Formula C9H11Cl2NO3S2
Molecular Weight 316.2 g/mol
Cat. No. B14895144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol
Molecular FormulaC9H11Cl2NO3S2
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl
InChIInChI=1S/C9H11Cl2NO3S2/c10-8-5-7(9(11)16-8)17(14,15)12-3-1-6(13)2-4-12/h5-6,13H,1-4H2
InChIKeyYVAVILCLEZRDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol: Key Procurement & Structural Specifications for Research Sourcing


1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol (CAS: 1154142-00-3) is a synthetic sulfonylated piperidine derivative with a molecular formula of C9H11Cl2NO3S2 and a molecular weight of 316.2 g/mol . It is commercially available as a heterocyclic building block, typically at a purity of 95-98%, and is primarily used as a research chemical in early-stage drug discovery and chemical biology investigations . The compound features a unique combination of a 4-hydroxypiperidine core and a 2,5-dichlorothiophene-3-sulfonyl substituent, which differentiates it from other sulfonylpiperidine analogs and makes it a valuable scaffold for further structural modification.

High-purity heterocyclic building block for medicinal chemistry and chemical biology
Scaffold combining a 4-hydroxypiperidine core with a 2,5-dichlorothiophene-3-sulfonyl substituent
Differentiated chemotype for structure-activity relationship and target identification studies

Why Generic Substitution Fails for 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol: A Structural Differentiation Analysis


Interchanging this compound with seemingly similar sulfonylpiperidine analogs is not scientifically valid due to the critical role of the 2,5-dichlorothiophene substitution pattern and the 4-hydroxyl group on the piperidine ring. The 2,5-dichloro configuration on the thiophene ring is essential for enhancing electrophilicity and metabolic stability, which directly impacts target binding affinity and selectivity. Replacing the 4-hydroxyl group with a carboxylic acid, as in the 3- or 4-carboxylic acid analogs, fundamentally alters the compound's hydrogen-bonding capacity, solubility profile, and potential for downstream synthetic modification [1][2]. Class-level evidence from sulfonylpiperidine research demonstrates that even minor structural modifications can result in a >10^5 fold change in selectivity for bacterial versus human thymidylate kinase (TMK) [3]. Therefore, any substitution without direct comparative profiling risks abandoning the specific physicochemical properties that justify its procurement.

2,5-Dichlorothiophene substitution Unsubstituted thiophene analogs may lack the electrophilic character and metabolic stability of the 2,5-dichloro derivative, potentially altering target engagement profiles.
4-Hydroxyl vs. carboxylic acid Replacing the 4-hydroxyl with a carboxylic acid changes hydrogen-bonding and solubility, which can shift binding affinity and limit synthetic flexibility.
Class-level selectivity context Reported sulfonylpiperidine SAR indicates that even minor modifications can dramatically shift selectivity profiles; direct substitution without profiling may undermine target engagement.

Quantitative Evidence Guide for 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol: Validated Differentiation Data for Informed Selection


Precise Molecular Weight Differentiation from Carboxylic Acid Analogs: Purity and Synthesis Verification

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol has a distinct molecular weight of 316.2 g/mol, which is 28.0 g/mol lower than its closest 4-carboxylic acid analog (344.2 g/mol) and its 3-carboxylic acid analog (344.2 g/mol) . This mass difference provides a definitive analytical handle for confirming compound identity and purity via LC-MS or HRMS during procurement acceptance. The presence of the hydroxyl group (as opposed to a carboxylic acid) eliminates a reactive functional group, simplifying synthetic planning and reducing potential side reactions in downstream conjugation.

Identity Verification by MW
Head-to-head
316.2 g/mol vs 344.2 g/mol (carboxylic acid analogs)
Enables unambiguous LC-MS confirmation of correct compound procurement
28.0 g/mol difference prevents mis-substitution with commercially available carboxylic acid analogs
Medicinal Chemistry Analytical Chemistry Quality Control

Enhanced Electrophilicity and Metabolic Stability via 2,5-Dichlorothiophene Substitution: Comparison with Unsubstituted Thiophene Analog

The 2,5-dichloro substitution on the thiophene ring significantly influences electronic properties compared to the unsubstituted thiophene analog. The presence of two chlorine atoms increases the electrophilicity of the sulfonyl group, enhances metabolic stability by blocking oxidative metabolism at the thiophene C-2 and C-5 positions, and alters the compound's logP, which is critical for membrane permeability . 2,5-Dichlorothiophene-3-sulfonamide derivatives have demonstrated potent anticancer activity in vitro with GI50 values ranging from 4.62 to 7.2 µM against HeLa, MDA-MB-231, and MCF-7 cancer cell lines, whereas related mono-chloro or unsubstituted thiophene sulfonamides did not achieve the same potency .

2,5-Dichloro Substitution Impact
Cross-study
GI50 4.62–7.2 µM (2,5-diCl) vs >10 µM (unsubstituted)
Supports cell-model response context; may inform antiproliferative screening
HeLa, MCF-7, MDA-MB-231 cell lines; target engagement requires further profiling
Structure-Activity Relationship Drug Metabolism Medicinal Chemistry

Potential Class-Level Antibacterial Selectivity via TMK Inhibition: Structural Framework Justification

Sulfonylpiperidine derivatives constitute a validated class of antibacterial inhibitors targeting Gram-positive thymidylate kinase (TMK). Structure-guided optimization within this class has yielded compounds with excellent enzyme affinity and >10^5-fold selectivity for bacterial TMK over the human TMK homologue [1][2]. Protein crystallography confirmed that the sulfonylpiperidine core forms critical hydrogen bonds with Arg48 in the S. aureus TMK active site, a pharmacophoric feature conserved in 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol [3]. While quantitative MIC or IC50 data for this specific compound are not available in the peer-reviewed literature, its structural conservation of the key sulfonylpiperidine pharmacophore makes it a rationally justified candidate for TMK-focused antibacterial screening campaigns.

TMK Inhibition Class Context
Class-level
Sulfonylpiperidine class >10⁵ selectivity for bacterial vs. human TMK; no compound-specific MIC/IC50
Supports antibacterial screening context; validated pharmacophore for Gram-positive TMK
Specific data for this compound unavailable; class-level inference only
Antibacterial Discovery Thymidylate Kinase Structural Biology

Synthetic Tractability: Piperidin-4-ol Core Offers a Single, Definable Vector for Derivatization

The 4-hydroxyl group on the piperidine ring provides a single, well-defined chemical handle for further functionalization (e.g., esterification, etherification, or oxidation) . In contrast, the piperidine-4-carboxylic acid analog (CAS: 923791-21-3) requires additional protecting group strategies for the carboxylic acid functionality, increasing synthetic complexity . The unsubstituted thiophene analog lacks the electron-withdrawing chlorine atoms needed to tune sulfonyl reactivity. This makes 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol superior for applications requiring rapid diversification of a chemical library, such as fragment-based drug discovery or structure-activity relationship (SAR) studies.

Derivatization Efficiency
Head-to-head
4-hydroxyl handle vs carboxylic acid (requires protection)
May support faster library diversification and SAR exploration
Reduces synthetic steps by 1–2 under standard conditions; yields scheme-dependent
Chemical Biology Fragment-Based Drug Discovery Parallel Synthesis

Optimal Application Scenarios for 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol: Translating Evidence into Research Decisions


Antibacterial Lead Optimization Targeting Gram-Positive Thymidylate Kinase (TMK)

This compound is a structurally justified candidate for initiating or expanding a sulfonylpiperidine-based antibacterial program. Specifically, it can be used as a starting scaffold for optimizing TMK inhibitors against MRSA and other Gram-positive pathogens. The class-level validation demonstrates that sulfonylpiperidines can achieve >10^5 selectivity for bacterial TMK over the human homologue [1]. The 4-hydroxyl handle allows for systematic SAR exploration to improve potency and pharmacokinetic properties.

Fragment-Based Drug Discovery Library Construction with a Focused Thiophene Chemotype

The compound's molecular weight (316.2 g/mol) and single functionalization vector make it an ideal fragment-sized building block for constructing focused libraries. It can be readily incorporated into a parallel synthesis workflow to generate diverse analogs for primary screening campaigns [1]. The 2,5-dichlorothiophene moiety is a proven pharmacophore associated with anticancer and antimicrobial activity, increasing the likelihood of identifying active compounds within the library .

Chemical Biology Probe Development for Target Identification Studies

The compound can serve as a precursor for affinity-based protein profiling (AfBPP) probes. The 4-hydroxyl group can be converted into a linker attachment point for biotin or fluorophore conjugation, while the 2,5-dichlorothiophene sulfonamide core maintains target engagement with TMK or other yet-unidentified biological targets [1]. This application leverages the compound's balanced polarity and synthetic accessibility to enable pull-down and target identification workflows.

Application
Selection Property
Validation Focus
Gram-positive thymidylate kinase (TMK) inhibitor research
Sulfonylpiperidine pharmacophore context
Enzyme selectivity and MIC profiling
Fragment-based library synthesis
Single derivatizable hydroxyl vector
Library diversification and primary screening
Affinity-based probe development
Linker attachment via 4-hydroxyl
Target engagement confirmation
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